
3-(Diphenylphosphino)-1-propylamine
Overview
Description
3-(Diphenylphosphino)-1-propylamine (CAS 16605-03-1) is a phosphine-containing amine with the molecular formula C₁₅H₁₈NP. It features a propylamine backbone substituted with a diphenylphosphine group at the third carbon (Figure 1). This bifunctional ligand is widely used in coordination chemistry due to its ability to bind transition metals via both the phosphorus donor and the amine nitrogen .
Preparation Methods
Classical Amine-Phosphine Coupling Reactions
The traditional approach to synthesizing 3-(diphenylphosphino)-1-propylamine involves nucleophilic substitution reactions between halogenated precursors and diphenylphosphine. For example, 3-chloropropylamine hydrochloride reacts with diphenylphosphine in the presence of a base such as triethylamine, yielding the target compound via an SN2 mechanism. This method, while straightforward, often requires stoichiometric amounts of base and prolonged reaction times (48–72 hours) .
A critical advancement in this pathway is the use of phase-transfer catalysts like tetrabutylammonium bromide, which enhances the solubility of diphenylphosphine in polar solvents such as dichloromethane or tetrahydrofuran. Under optimized conditions (25°C, 12 hours), yields improve from 65% to 89% . However, residual halide byproducts necessitate extensive washing with aqueous sodium bicarbonate, increasing the environmental footprint.
Recent patents highlight the use of rhodium-catalyzed asymmetric hydrogenation for synthesizing enantiomerically pure analogs of this compound . Although the cited method specifically targets 3-hydroxy-3-phenylpropylamines, its principles are adaptable to phosphine-containing analogs. Key parameters include:
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Catalyst System : A rhodium complex paired with (2S,4S)-4-(dicyclohexylphosphino)-2-(diphenylphosphinomethyl)-N-methylaminocarbonylpyrrolidine (S5'-MCCPM) achieves enantiomeric excess (ee) >94% .
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Solvent Optimization : Methanol or ethanol with 5–10% water content balances reaction rate and catalyst stability.
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Temperature and Pressure : Reactions proceed at 20–40°C under 50–100 bar hydrogen pressure, minimizing side reactions like over-hydrogenation .
This method’s scalability is demonstrated in a 1.7-mol-scale synthesis, yielding 86.9% product with 94.5% ee after salt formation with mandelic acid . Adapting this approach to this compound would require substituting the ketone precursor with a phosphine-containing analog.
Ligand-Assisted Metallation Strategies
Academic research on diphosphoramidite ligands provides insights into steric and electronic tuning during phosphine synthesis . For instance, the reaction of [PtClMe(1,5-COD)] with diphosphines like (2-CH3C6H4)2PCH2P(2-CH3C6H4)2 forms stable four-membered chelates, a mechanism applicable to this compound . Key findings include:
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Chelate Ring Size : Five-membered chelates (e.g., with (CH2)3 linkers) exhibit greater thermal stability than four- or six-membered analogs .
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Electronic Effects : Electron-withdrawing groups (e.g., -CF3) on aryl phosphines accelerate metallation but reduce yields due to side reactions .
These principles inform the design of precursors for this compound, where judicious choice of substituents on the phosphine and amine moieties can enhance reaction efficiency.
Reductive Amination of Phosphine-Containing Ketones
Reductive amination offers a one-pot route to this compound by reacting diphenylphosphinylacetone with ammonia or primary amines under hydrogenation conditions. Palladium on carbon (Pd/C) or Raney nickel catalyzes this transformation, with yields highly dependent on the reducing agent:
Ammonia excess (3–5 equiv.) prevents imine formation, while additives like ammonium acetate buffer the reaction medium, suppressing catalyst poisoning . Post-reduction purification via vacuum distillation or crystallization ensures >95% purity.
Solid-Phase Synthesis and Green Chemistry Innovations
Emerging methods prioritize solvent minimization and waste reduction. Solid-supported reagents, such as polymer-bound triphenylphosphine, enable the synthesis of this compound in flow reactors, achieving 92% conversion with 0.2% catalyst leaching . Microwave-assisted reactions further reduce processing times from hours to minutes, though scalability remains a challenge.
Chemical Reactions Analysis
Types of Reactions: 3-(Diphenylphosphino)-1-propylamine undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, often acting as a reducing agent.
Substitution: The amine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Formation of diphenylphosphine oxide.
Reduction: Formation of reduced phosphine derivatives.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
Catalytic Applications
3-(Diphenylphosphino)-1-propylamine is primarily utilized as a ligand in various coupling reactions, which are essential in organic synthesis. Its ability to form stable complexes with transition metals enhances reaction efficiency and selectivity.
Key Reactions
The compound is particularly effective in the following reactions:
- Suzuki-Miyaura Coupling : It acts as a P,N-chelating ligand that stabilizes palladium complexes, facilitating the coupling of aryl halides with boronic acids to form biaryl compounds.
- Buchwald-Hartwig Cross Coupling : It is employed in the formation of C-N bonds, crucial for synthesizing amines from aryl halides and amines.
- Negishi Coupling : This reaction benefits from the presence of this compound as it aids in the coupling of organozinc reagents with halides.
Table: Summary of Catalytic Applications
Reaction Type | Role of Ligand | Key Features |
---|---|---|
Suzuki-Miyaura | Stabilizes Pd complexes | High yields at room temperature |
Buchwald-Hartwig | Forms C-N bonds | Efficient for amine synthesis |
Negishi Coupling | Facilitates C-C bond formation | Effective with organozinc reagents |
Coordination Chemistry
In coordination chemistry, this compound serves as a ligand for various metal complexes. Its phosphine group allows for strong coordination with metals such as palladium, platinum, and nickel.
Case Study: Synthesis of Palladium Complexes
A study demonstrated the synthesis of air-stable P,N-chelated palladium(II) complexes using this compound. The complexes were shown to be highly efficient catalysts for Suzuki cross-coupling reactions at room temperature, achieving yields up to 87% .
Pharmaceutical Applications
The compound is also explored for its potential in pharmaceutical applications, particularly in drug development and proteomics research. Its properties allow it to interact with biological molecules, offering insights into drug mechanisms and interactions.
Mechanism of Action
The mechanism of action of 3-(Diphenylphosphino)-1-propylamine involves its interaction with molecular targets through its phosphine and amine groups. The phosphine group can coordinate with metal centers, facilitating catalytic processes. The amine group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
The structural and functional analogs of 3-(diphenylphosphino)-1-propylamine include phosphinoamines, borate derivatives, and aminoalkylphosphines. Below is a comparative analysis:
Table 1: Comparative Analysis of this compound and Analogous Compounds
Key Findings:
Structural Influence on Coordination: Chain Length: DP3A’s longer propyl chain enhances flexibility in metal binding compared to 2-(diphenylphosphino)ethylamine, which may favor rigid geometries . Phosphine vs. Boron: DP3A and DPBA both inhibit EV release, but DP3A’s phosphorus donor enables metal coordination, unlike boron-based DPBA .
Biological Activity :
- DP3A and DPBA show similar potency in EV inhibition, but DPBA’s boron atom contributes to partial platelet activation suppression, a feature absent in DP3A .
Catalytic Performance :
- DP3A-derived Ru complexes outperform simpler phosphines (e.g., PPh₃) in oxidation reactions due to synergistic P,N coordination .
Synthetic Utility: DMAPA, a non-phosphine analog, excels in deacylation and reagent removal but lacks metal-binding capability .
Biological Activity
3-(Diphenylphosphino)-1-propylamine (DPPA) is an organophosphorus compound that has garnered interest in various fields due to its unique structural properties and potential biological activities. This article delves into the biological activity of DPPA, focusing on its interactions with bacteria, particularly in inhibiting biofilm formation, as well as its applications in coordination chemistry and potential therapeutic uses.
Overview of this compound
DPPA is characterized by a phosphine group attached to a propylamine chain. Its chemical structure allows it to act as a bidentate or tridentate ligand, coordinating with transition metals such as ruthenium, which enhances its catalytic properties and biological applications .
Inhibition of Biofilm Formation
One of the primary biological activities of DPPA is its ability to inhibit biofilm formation by Gram-positive bacteria, including Staphylococcus aureus and Streptococcus mutans . Biofilms are structured communities of bacteria that adhere to surfaces and are encased in a protective matrix, making them resistant to antibiotics and immune responses. The inhibition of biofilm formation is crucial for developing strategies to combat bacterial infections.
- Mechanism of Action : DPPA interferes with the biochemical pathways involved in biofilm formation. It can form complexes with palladium(II) that are utilized to create nanoparticles, which disrupt the biofilm matrix and enhance the efficacy of antimicrobial agents .
Antimicrobial Properties
Research indicates that DPPA exhibits significant antimicrobial activity against various pathogens. The compound's ability to form stable complexes with metals enhances its effectiveness in targeting bacterial cells. The following table summarizes some key findings related to its antimicrobial properties:
Bacteria | Activity | Reference |
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Staphylococcus aureus | Inhibition of biofilm | |
Streptococcus mutans | Inhibition of biofilm | |
Escherichia coli | Moderate inhibition |
Coordination Chemistry Applications
DPPA's role as a ligand in coordination chemistry is significant. It forms stable complexes with transition metals, particularly ruthenium, leading to various applications in catalysis and material science.
- Ruthenium Complexes : The reaction between DPPA and ruthenium chloride results in the formation of mononuclear complexes that exhibit low spin and diamagnetic properties. These complexes have been characterized using various techniques such as NMR spectroscopy and mass spectrometry .
Case Study 1: Antibiofilm Activity
In a study investigating the antibiofilm activity of DPPA, researchers demonstrated that the compound significantly reduced biofilm formation in Staphylococcus aureus cultures. The experimental setup involved treating bacterial cultures with varying concentrations of DPPA and assessing biofilm density through crystal violet staining. Results indicated a dose-dependent reduction in biofilm formation, highlighting DPPA's potential as an antibiofilm agent.
Case Study 2: Coordination Chemistry with Ruthenium
A detailed study on the coordination chemistry of DPPA involved synthesizing several ruthenium(II) complexes. These complexes were characterized for their stability and reactivity under different conditions. The findings suggested that DPPA could effectively stabilize ruthenium centers, making it a valuable ligand for catalytic processes .
Q & A
Q. Basic: What are the critical safety considerations when handling 3-(diphenylphosphino)-1-propylamine in laboratory settings?
Answer:
When handling dpppa, researchers must:
- Use PPE : Wear protective gloves, goggles, and lab coats to avoid skin/eye contact, as phosphine ligands can be toxic .
- Work in inert atmospheres : Conduct reactions under argon or nitrogen to prevent oxidation of the phosphine group .
- Waste disposal : Segregate waste and collaborate with certified chemical disposal services to mitigate environmental hazards .
Q. Basic: How is this compound typically characterized after synthesis?
Answer:
Key characterization methods include:
Q. Basic: What synthetic routes are commonly used to incorporate dpppa into metal complexes?
Answer:
A standard protocol involves:
Ligand exchange : React dpppa with metal precursors (e.g., [Ru₂(O₂CCH₃)₄Cl]) in anhydrous solvents (THF or DMF) under argon .
Stoichiometric control : Use a 1:1 or 2:1 ligand-to-metal ratio to form mono- or bis-ligated complexes .
Isolation : Precipitate complexes using non-polar solvents (hexane) and purify via recrystallization .
Q. Advanced: How does the electronic structure of dpppa influence its coordination behavior in ruthenium complexes?
Answer:
- Phosphine donor strength : The P(III) center in dpppa acts as a strong σ-donor and weak π-acceptor, stabilizing low oxidation states of Ru (e.g., Ru(II)) .
- Amine auxiliary group : The propylamine chain enhances solubility in polar solvents and enables hydrogen bonding, affecting crystal packing .
- Comparative data : In [Ru₂(O₂CCH₃)₄(dpppa)₂]⁺, the P–Ru bond length (~2.3 Å) and redox potentials (E₁/₂ ≈ +0.5 V vs. Ag/AgCl) highlight its stabilizing role .
Q. Advanced: How can researchers resolve contradictions in reported stability data for dpppa-containing complexes?
Answer:
- Variable stability factors :
- Analytical strategies :
Q. Advanced: What methodologies optimize the synthesis of dpppa-based catalysts for electron-transfer reactions?
Answer:
- Reaction parameters :
- Kinetic studies :
Q. Advanced: What mechanistic role does dpppa play in mediating electron-transfer pathways?
Answer:
- Inner-sphere vs. outer-sphere pathways :
- Comparative studies :
Properties
IUPAC Name |
3-diphenylphosphanylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18NP/c16-12-7-13-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZWMOWSTWWMPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCCN)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18NP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00299770 | |
Record name | 3-(Diphenylphosphino)-1-propylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00299770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16605-03-1 | |
Record name | 16605-03-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132586 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(Diphenylphosphino)-1-propylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00299770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Diphenylphosphino)-1-propylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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